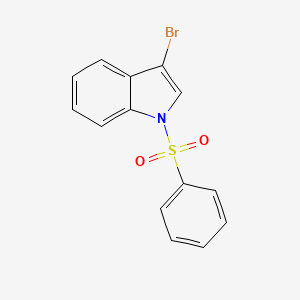
2-Bromopyridine 1-oxide hydrochloride
Vue d'ensemble
Description
2-Bromopyridine 1-oxide hydrochloride is an organic compound with the molecular formula C5H5BrClNO. It is a white crystalline powder that is soluble in water and polar solvents but insoluble in non-polar solvents . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mécanisme D'action
Target of Action
2-Bromopyridine 1-oxide hydrochloride, also known as 2-Bromopyridine N-oxide hydrochloride, is a versatile reagent used in organic synthesis . It is primarily used as a reactant to prepare various complexes . .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, it can be used to prepare a complex of pyridine-N-oxide with borane by reacting with alkynyltriarylborates . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It is known to be involved in the synthesis of various complexes , which could potentially affect multiple biochemical pathways depending on the specific complex being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in. For example, it can be used to prepare a biologically significant bis(2-selenopyridine-N-oxide)nickel(II)-acetone complex . The effects of this complex at the molecular and cellular level would be determined by the properties of the complex itself.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its reactivity may change under different temperatures or pH levels. Additionally, the presence of other reactants can influence the course of the reaction and the resulting products .
Analyse Biochimique
Biochemical Properties
2-Bromopyridine 1-oxide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in cross-coupling reactions with aryl halides catalyzed by palladium . These interactions are essential for the formation of C−N bonds, which are fundamental in organic synthesis. The compound’s ability to act as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst further highlights its versatility in biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the compound’s ability to react with butyllithium to form 2-lithiopyridine, a versatile reagent, demonstrates its potential to influence various biochemical pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromopyridine 1-oxide hydrochloride can be synthesized from 2-bromopyridine through oxidation followed by hydrochloride salt formation. The oxidation step typically involves the use of a suitable peracid, such as m-chloroperbenzoic acid, to convert 2-bromopyridine to 2-bromopyridine N-oxide. The resulting N-oxide is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: 2-Bromopyridine can be oxidized to 2-bromopyridine N-oxide using peracids.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid or other peracids.
Substitution: Sodium dithionite, sodium sulfide, and sodium hydroxide.
Major Products:
Oxidation: 2-Bromopyridine N-oxide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromopyridine 1-oxide hydrochloride has several applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-Bromopyridine: Bromine atom located at the third position instead of the second.
2-Iodopyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 2-Bromopyridine 1-oxide hydrochloride is unique due to the presence of both the bromine and N-oxide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable as an intermediate in the preparation of various complex organic molecules and heterocycles .
Propriétés
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPQGMFDZBQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230760 | |
| Record name | 2-Bromopyridine 1-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-91-7 | |
| Record name | Pyridine, 2-bromo-, 1-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopyridine 1-oxide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopyridine 1-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyridine 1-oxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main use of 2-Bromopyridine N-oxide hydrochloride in the context of the provided research?
A: In these studies, 2-Bromopyridine N-oxide hydrochloride serves as a precursor for the synthesis of 2-selenopyridine-N-oxide. This compound is then used as a ligand to form complexes with various metal ions like Zinc, Nickel, and Cobalt. [, , ]
Q2: Why are researchers interested in synthesizing metal complexes with 2-selenopyridine-N-oxide?
A: Researchers are interested in these complexes because similar compounds with 2-mercaptopyridine-N-oxide have shown promising bactericidal and antifungal activities. [, , ] The studies aim to explore if substituting sulfur with selenium in the ligand impacts these activities.
Q3: Can you describe the general synthesis procedure of 2-selenopyridine-N-oxide from 2-Bromopyridine N-oxide hydrochloride?
A3: The synthesis involves several steps:
- Neutralization: 2-Bromopyridine N-oxide hydrochloride is dissolved in ethanol and neutralized with sodium hydroxide to obtain the free N-oxide. [, , ]
- Reaction with NaHSe: The free N-oxide is then reacted with a solution of NaHSe (sodium hydrogen selenide). [, , ]
- Acidification and Purification: The reaction mixture is acidified to pH 2-3 using acetic acid. The resulting 2-selenopyridine-N-oxide is then isolated and purified, often by recrystallization from ethanol. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)

![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)



